molecular formula C26H22ClFN4O3 B11311090 N-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide

N-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11311090
M. Wt: 492.9 g/mol
InChI Key: JMCROBDZEFFAGL-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a lengthy name. Let’s break it down:
    • The core structure is a quinoxaline ring system.
    • It contains two substituents: one at the 2-position and another at the N-position.
  • Quinoxalines are heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and organic synthesis.
  • Our compound likely possesses interesting properties due to its unique substitution pattern.
  • Preparation Methods

    • Unfortunately, I couldn’t find direct information on the synthesis of this specific compound.
    • we can draw insights from related compounds:

        Hantzsch Thiazole Synthesis: A method involving the reaction of a substituted thiourea with α-halo ketones in the presence of ethanol.

        Industrial Production: Specific industrial methods for this compound remain undisclosed, but custom syntheses or modifications of existing routes may be employed.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions due to its functional groups (amide, chloro, fluorophenyl, etc.).

      Common Reagents and Conditions:

      Major Products: These depend on the specific reactions performed.

  • Scientific Research Applications

  • Mechanism of Action

    • Unfortunately, I don’t have specific data on this compound’s mechanism.
    • Generally, understanding involves:
      • Identifying molecular targets (proteins, nucleic acids).
      • Investigating pathways affected (e.g., signal transduction, metabolic pathways).
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Our compound’s specific substitution pattern sets it apart.

    Properties

    Molecular Formula

    C26H22ClFN4O3

    Molecular Weight

    492.9 g/mol

    IUPAC Name

    2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide

    InChI

    InChI=1S/C26H22ClFN4O3/c1-16-7-9-18(10-8-16)14-31(17(2)33)25-26(35)32(23-6-4-3-5-22(23)30-25)15-24(34)29-19-11-12-21(28)20(27)13-19/h3-13H,14-15H2,1-2H3,(H,29,34)

    InChI Key

    JMCROBDZEFFAGL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)C

    Origin of Product

    United States

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